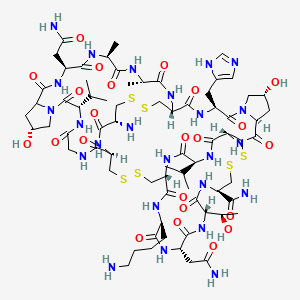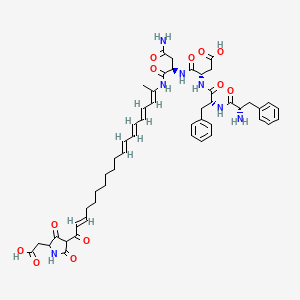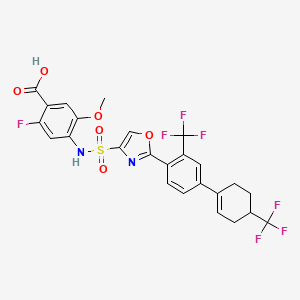
Hsd17B13-IN-67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-67 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease. Inhibitors like this compound are being explored for their potential therapeutic applications in treating liver diseases such as non-alcoholic steatohepatitis and hepatocellular carcinoma .
Preparation Methods
The synthesis of Hsd17B13-IN-67 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Hsd17B13-IN-67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Hsd17B13-IN-67 has several scientific research applications:
Chemistry: It is used as a tool compound to study the biochemical pathways involving HSD17B13 and its role in lipid metabolism.
Biology: Researchers use this compound to investigate the physiological and pathological functions of HSD17B13 in cellular models.
Medicine: The compound is being explored for its potential therapeutic effects in treating liver diseases, particularly non-alcoholic steatohepatitis and hepatocellular carcinoma.
Industry: This compound could be used in the development of new drugs targeting liver diseases, contributing to the pharmaceutical industry’s efforts to address unmet medical needs
Mechanism of Action
Hsd17B13-IN-67 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and lipids. By binding to the active site of HSD17B13, this compound prevents the enzyme from catalyzing its normal reactions, thereby reducing the production of certain lipid metabolites. This inhibition can help mitigate the progression of liver diseases by reducing lipid accumulation and inflammation in the liver .
Comparison with Similar Compounds
Hsd17B13-IN-67 is unique compared to other inhibitors of hydroxysteroid dehydrogenases due to its specific targeting of HSD17B13. Similar compounds include:
Hsd17B13-IN-1: Another inhibitor of HSD17B13, but with a different chemical structure and possibly different pharmacokinetic properties.
Hsd17B13-IN-2: Similar to Hsd17B13-IN-1, but with modifications to improve its binding affinity and selectivity for HSD17B13.
Hsd17B13-IN-3: A newer generation inhibitor with enhanced potency and reduced off-target effects
These comparisons highlight the ongoing efforts to develop more effective and selective inhibitors of HSD17B13 for therapeutic applications.
Properties
Molecular Formula |
C25H19F7N2O6S |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-4-[[2-[2-(trifluoromethyl)-4-[4-(trifluoromethyl)cyclohexen-1-yl]phenyl]-1,3-oxazol-4-yl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H19F7N2O6S/c1-39-20-9-16(23(35)36)18(26)10-19(20)34-41(37,38)21-11-40-22(33-21)15-7-4-13(8-17(15)25(30,31)32)12-2-5-14(6-3-12)24(27,28)29/h2,4,7-11,14,34H,3,5-6H2,1H3,(H,35,36) |
InChI Key |
QWCINCGFTRJKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)NS(=O)(=O)C2=COC(=N2)C3=C(C=C(C=C3)C4=CCC(CC4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


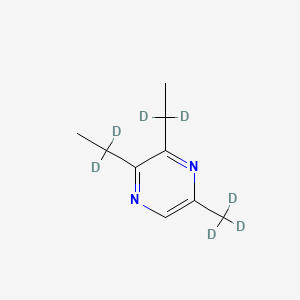
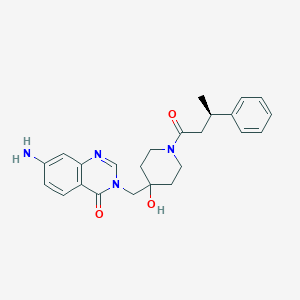
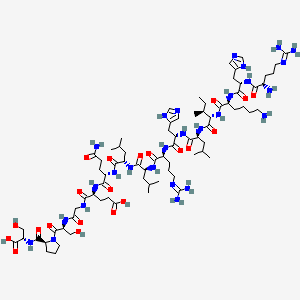
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
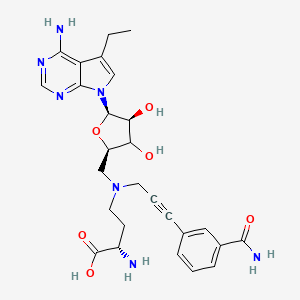
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

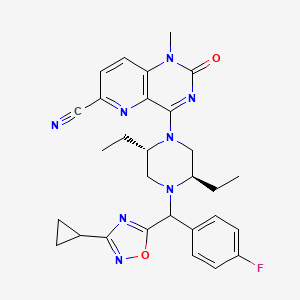

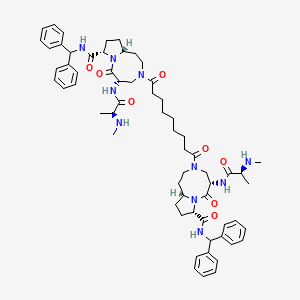
![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
